molecular formula C13H23N3O2S B7595324 N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

カタログ番号 B7595324
分子量: 285.41 g/mol
InChIキー: LPKPOEUIYJYCOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors, which means that it selectively inhibits the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain.

作用機序

Etoricoxib selectively inhibits the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to a reduction in pain and inflammation. Etoricoxib has also been shown to inhibit the production of interleukin-1 beta, a pro-inflammatory cytokine that is involved in the pathogenesis of various inflammatory conditions.

実験室実験の利点と制限

Etoricoxib has several advantages for laboratory experiments. It is a highly selective COX-2 inhibitor, which means that it has fewer side effects than non-selective N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamides. Etoricoxib is also available in various doses, making it easier to determine the optimal dose for a particular experiment. However, Etoricoxib has some limitations for laboratory experiments. It is a relatively expensive drug, which may limit its use in some experiments. Additionally, Etoricoxib has a relatively short half-life, which may require frequent dosing in some experiments.

将来の方向性

There are several future directions for research on Etoricoxib. One area of research is the potential use of Etoricoxib in the treatment of other inflammatory conditions such as psoriasis, inflammatory bowel disease, and Alzheimer's disease. Another area of research is the potential use of Etoricoxib in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, future research may focus on the development of new COX-2 inhibitors with improved efficacy and safety profiles.

合成法

The synthesis of Etoricoxib involves a multi-step process that starts with the reaction of 3-ethylcyclohexanone with hydrazine hydrate to form 3-ethylcyclohexanone hydrazone. This is followed by the reaction of 3-ethylcyclohexanone hydrazone with methyl acetoacetate to form 3-ethyl-5-methylpyrazolone. The final step involves the reaction of 3-ethyl-5-methylpyrazolone with sulfuryl chloride to form Etoricoxib.

科学的研究の応用

Etoricoxib has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical and clinical studies. It has been shown to be effective in reducing pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib has also been studied for its potential use in the treatment of other inflammatory conditions such as psoriasis, inflammatory bowel disease, and Alzheimer's disease.

特性

IUPAC Name

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-4-11-6-5-7-12(8-11)16-19(17,18)13-9(2)14-15-10(13)3/h11-12,16H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKPOEUIYJYCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)NS(=O)(=O)C2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。